Cas no 957054-30-7 (Pictilisib)

Pictilisib structure
Pictilisib structure
商品名:Pictilisib
CAS番号:957054-30-7
MF:C23H27N7O3S2
メガワット:513.635581254959
MDL:MFCD11616196
CID:69675
PubChem ID:17755052

Pictilisib 化学的及び物理的性質

名前と識別子

    • Thieno[3,2-d]pyrimidine, 2-(1H-indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)-
    • GDC-0941
    • 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
    • 2-(1H-Indazol-4-yl)-6-(4-methanesulfonylpiperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
    • 4-(2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
    • GDC 0941
    • GDC-0941 (RG7321,Pictilisib)
    • GDC-0941bismesylate
    • Pictilisib
    • Pictilisib (GDC-0941)
    • 2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
    • Pictrelisib
    • GDC0941
    • ICY00EMP8P
    • RG7321
    • 4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine
    • 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmet
    • 2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)thieno[3,2-d]pyrimidine (ACI)
    • 4-[2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)piperazin-1-yl]methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine
    • GDC 941
    • GNE 0941
    • CDC-0941
    • Thieno(3,2-d)pyrimidine, 2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)-1-piperazinyl]methyl)-4-(4-morpholinyl)-
    • BCP01714
    • AKOS015966503
    • HMS3265I05
    • HMS3744A19
    • HMS3244H14
    • SDCCGSBI-0654334.P001
    • PICTILISIB [INN]
    • HMS2043A16
    • AS-19377
    • NS00071518
    • HMS3244H06
    • LHNIIDJUOCFXAP-UHFFFAOYSA-N
    • Pictilisib (USAN/INN)
    • SB19941
    • NCGC00187482-01
    • SCHEMBL190812
    • CHEMBL521851
    • EX-A1536
    • Q27088388
    • SMR004701219
    • 957054-50-1
    • HMS3265I06
    • PICTILISIB [USAN]
    • Pictilisib [USAN:INN]
    • PICTILISIB [MI]
    • RG-7321
    • NSC755385
    • 2-(1h-Indazol-4-Yl)-6-{[4-(Methylsulfonyl)piperazin-1-Yl]methyl}-4-Morpholin-4-Yl-Thieno[3,2-D]pyrimidine
    • NCGC00187482-10
    • AC-32623
    • DTXSID40241930
    • CCG-264801
    • s1065
    • 4-[2-(1H-indazol-4-yl)-6-[(4-methanesulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine
    • BRD-K52911425-001-09-8
    • HMS3244H10
    • 957054-30-7 (free base)
    • J-513238
    • GDC0941(Pictilisib)
    • D10189
    • 4-(2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno(3,2-d)pyrimidin-4-yl)morpholine
    • HY-50094
    • NSC-755385
    • GDC-0941 (Pictilisib)
    • 4-{6-[(4-methanesulfonylpiperazin-1-yl)methyl]-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-2-yl}-2H-indazole
    • C23H27N7O3S2
    • DB11663
    • BDBM25028
    • 2-(1H-indazol-4-yl)-6-((4-(methanesulfonyl)piperazin-1-yl)methyl)-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine
    • SW202556-4
    • EX-A167
    • 957054-30-7
    • HMS3265J06
    • Pictilisib (GDC0941, RG7321, GNE0941))
    • 4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonyl-1-piperazinyl)methyl]-4-thieno[3,2-d]pyrimidinyl]morpholine
    • CS-0081
    • CHEBI:65326
    • BCP9000715
    • PICTILISIB [WHO-DD]
    • NSC-800852
    • Kinome_3719
    • GTPL5682
    • THIENO(3,2-D)PYRIMIDINE, 2-(1H-INDAZOL-4-YL)-6-((4-(METHYLSULFONYL)-1-PIPERAZINYL)METHYL)-4-(4-MORPHOLINYL)-
    • UNII-ICY00EMP8P
    • HMS3654K13
    • 2-(1H-indazol-4-yl)-6-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
    • NCGC00187482-03
    • HMS3265J05
    • GDC0941(Pictilisib)?
    • 2-(1H-indazol-4-yl)-6-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-4-morpholin-4-ylthieno[3,2-d]pyrimidine
    • A845396
    • MFCD11616196
    • MLS006010057
    • NSC800852
    • Pictilisib; GDC-0941
    • BRD-K52911425-001-02-3
    • GD9
    • MDL: MFCD11616196
    • インチ: 1S/C23H27N7O3S2/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19/h2-4,13-14H,5-12,15H2,1H3,(H,24,27)
    • InChIKey: LHNIIDJUOCFXAP-UHFFFAOYSA-N
    • ほほえんだ: O=S(C)(N1CCN(CC2=CC3N=C(C4C5=C(NN=C5)C=CC=4)N=C(C=3S2)N2CCOCC2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 513.16200
  • どういたいしつりょう: 513.162
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 10
  • 重原子数: 35
  • 回転可能化学結合数: 5
  • 複雑さ: 832
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 5
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 144

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.5000
  • ゆうかいてん: No data available
  • ふってん: 687.7±65.0 °C at 760 mmHg
  • フラッシュポイント: 369.7±34.3 °C
  • 屈折率: 1.75
  • ようかいど: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(194.69 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 144.17000
  • LogP: 3.17000

Pictilisib セキュリティ情報

Pictilisib 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A198456-1g
4-(2-(1H-Indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
957054-30-7 98+%
1g
$233.0 2023-09-01
SHENG KE LU SI SHENG WU JI SHU
sc-364498A-10mg
GDC-0941,
957054-30-7 ≥98%
10mg
¥1437.00 2023-09-05
ChemScence
CS-0081-50mg
Pictilisib
957054-30-7 99.80%
50mg
$99.0 2022-04-26
MedChemExpress
HY-50094-200mg
Pictilisib
957054-30-7 99.62%
200mg
¥4500 2024-05-25
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1994-50mg
Pictilisib
957054-30-7 99.97%
50mg
¥ 1698 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1994-100mg
Pictilisib
957054-30-7 99.97%
100mg
¥ 2683 2023-09-07
BAI LING WEI Technology Co., Ltd.
1232641-100MG
GDC-0941, 98%, a potent inhibitor of PI3Kα/δ
957054-30-7 98%
100MG
¥ 4315 2022-04-26
DC Chemicals
DC1054-100 mg
GDC0941(Pictilisib)
957054-30-7 99%
100mg
$400.0 2022-02-28
Ambeed
A198456-5mg
4-(2-(1H-Indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
957054-30-7 99%
5mg
$40.0 2025-02-20
LKT Labs
G124082-100 mg
GDC-0941
957054-30-7 ≥98%
100MG
$463.60 2023-07-11

Pictilisib 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Synergisms of genome and metabolism stabilizing antitumor therapy (GMSAT) in human breast and colon cancer cell lines: a novel approach to screen for synergism
Ruhnau, Jerome; Parczyk, Jonas ; Danker, Kerstin; Eickholt, Britta; Klein, Andreas, BMC Cancer, 2020, 20(1),

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  90 min, 130 °C
リファレンス
The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer
Folkes, Adrian J.; Ahmadi, Khatereh; Alderton, Wendy K.; Alix, Sonia; Baker, Stewart J.; et al, Journal of Medicinal Chemistry, 2008, 51(18), 5522-5532

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Discovery and process development of class I PI3K and class I PI3K/mTOR inhibitors GDC-0941 and GDC-0980
Babu, Srinivasan; Gosselin, Francis; Humphries, Theresa; Olivero, Alan; Sutherlin, Daniel; et al, ACS Symposium Series, 2016, 1240, 237-270

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Methanol ,  Water ;  2 h, 5 °C; 5 h, 5 °C → 60 °C
リファレンス
A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate
Tian, Qingping; Cheng, Zhigang; Yajima, Herbert M.; Savage, Scott J.; Green, Keena L.; et al, Organic Process Research & Development, 2013, 17(1), 97-107

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Synthesis of the small-molecule PI3K inhibitor GDC-0941
Zhu, Wu-fu; Zheng, Peng-wu; Xu, Shan; Liu, Qian; Gong, Ping, Zhongguo Xinyao Zazhi, 2013, 22(11), 1325-1329

Pictilisib Raw materials

Pictilisib Preparation Products

Pictilisib サプライヤー

atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:957054-30-7)Pictilisib
注文番号:CL0226
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:18
価格 ($):discuss personally

Pictilisib 関連文献

Pictilisibに関する追加情報

Pictilisib (CAS No. 957054-30-7): A Comprehensive Overview of Its Mechanism, Applications, and Research Advances

Pictilisib, also known by its CAS number 957054-30-7, is a potent and selective small-molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K) pathway. This compound has garnered significant attention in the field of oncology due to its potential therapeutic applications in various cancers, particularly those driven by PI3K pathway mutations. The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, and survival, making it a prime target for cancer therapy. Pictilisib specifically inhibits the PI3Kα and PI3Kδ isoforms, which are frequently dysregulated in malignancies.

In recent years, the search for PI3K inhibitors has surged, with Pictilisib emerging as a promising candidate. Researchers and clinicians are particularly interested in its role in combating breast cancer, non-small cell lung cancer (NSCLC), and hematologic malignancies. The compound's ability to disrupt aberrant PI3K signaling has been demonstrated in preclinical studies, showing efficacy in reducing tumor growth and improving survival rates. This has led to its inclusion in several clinical trials, where its safety and efficacy are being evaluated in combination with other targeted therapies.

One of the most frequently asked questions about Pictilisib is its mechanism of action. The compound works by competitively binding to the ATP-binding site of PI3K, thereby inhibiting the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This blockade prevents the activation of downstream effectors such as AKT and mTOR, which are essential for cancer cell survival. Understanding this mechanism is crucial for researchers exploring combination therapies that could enhance Pictilisib's antitumor effects.

The development of Pictilisib has also sparked interest in the broader context of precision medicine. With the rise of biomarker-driven therapies, identifying patients with PI3K pathway alterations has become a priority. Advances in genomic profiling have enabled the stratification of patients who are most likely to benefit from Pictilisib treatment. This personalized approach not only improves outcomes but also minimizes unnecessary side effects, aligning with the growing demand for patient-centric cancer care.

Another hot topic surrounding Pictilisib is its potential in overcoming drug resistance. Many cancers develop resistance to targeted therapies through compensatory mechanisms, such as the activation of alternative signaling pathways. Studies have shown that Pictilisib, when used in combination with MEK inhibitors or immune checkpoint inhibitors, can mitigate resistance and prolong therapeutic responses. This has significant implications for the treatment of refractory cancers, where options are often limited.

From a pharmaceutical perspective, the synthesis and formulation of Pictilisib have been optimized to ensure bioavailability and pharmacokinetic stability. The compound exhibits favorable ADME (absorption, distribution, metabolism, and excretion) properties, making it suitable for oral administration. These characteristics are critical for its translation from bench to bedside, as they influence dosing regimens and patient compliance.

In conclusion, Pictilisib (CAS No. 957054-30-7) represents a groundbreaking advancement in the realm of targeted cancer therapy. Its selective inhibition of the PI3K pathway, coupled with its potential in combination therapies and precision medicine, positions it as a valuable tool in the fight against cancer. As research continues to unravel its full therapeutic potential, Pictilisib is poised to make a lasting impact on oncology and patient care.

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